5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Overview
Description
5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diazepine ring, which is a seven-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and a trifluoromethyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
It is known that the compound is synthesized from a series of 2-alkylamino-6-phenyl-4-trifluoromethylpyridines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a phenyl group and a trifluoromethyl group with a suitable nitrogen source. For example, the reaction of 3-cyano-2-(hydroxyalkylamino)-6-phenyl-4-trifluoromethylpyridines with thionyl chloride can yield the desired diazepine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Comparison with Similar Compounds
Similar Compounds
8-Cyano-5-phenyl-7-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridine: Shares a similar trifluoromethyl group and phenyl group but differs in the ring structure.
2-Alkylamino-6-phenyl-4-trifluoromethylpyridines: Similar substituents but different core structure.
Uniqueness
5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to its diazepine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-8-10(16-6-7-17-11)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUYKMVEUMQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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